molecular formula C11H7BrO2S B2550255 (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid CAS No. 853351-04-9

(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid

Cat. No.: B2550255
CAS No.: 853351-04-9
M. Wt: 283.14
InChI Key: IRZGJNQLUINRPF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid is an organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a bromine atom attached to the benzothiophene ring and a propenoic acid moiety. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid typically involves the bromination of benzothiophene followed by the introduction of the propenoic acid group. One common method includes the following steps:

    Bromination of Benzothiophene: Benzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Formation of Propenoic Acid Moiety: The brominated benzothiophene is then subjected to a Heck reaction with acrylic acid or its derivatives in the presence of a palladium catalyst to form the propenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the propenoic acid moiety can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include various substituted benzothiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the propenoic acid moiety.

Scientific Research Applications

(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Chemical Biology: It serves as a probe for studying biological pathways and interactions involving benzothiophene derivatives.

    Industrial Chemistry: The compound is employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-chloro-1-benzothien-2-yl)-2-propenoic acid
  • (2E)-3-(3-fluoro-1-benzothien-2-yl)-2-propenoic acid
  • (2E)-3-(3-iodo-1-benzothien-2-yl)-2-propenoic acid

Uniqueness

(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(3-bromo-1-benzothiophen-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZGJNQLUINRPF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853351-04-9
Record name 3-(3-BROMO-1-BENZOTHIEN-2-YL)-2-PROPENOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.